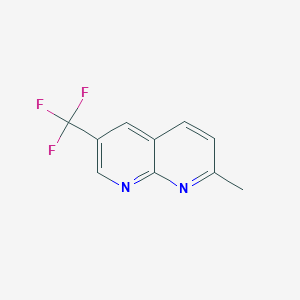

2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine

Description

Properties

IUPAC Name |

2-methyl-6-(trifluoromethyl)-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c1-6-2-3-7-4-8(10(11,12)13)5-14-9(7)15-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPHVXQFNQZKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C=C2C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801236955 | |

| Record name | 1,8-Naphthyridine, 2-methyl-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261365-74-5 | |

| Record name | 1,8-Naphthyridine, 2-methyl-6-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthyridine, 2-methyl-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine basic properties

An In-Depth Technical Guide to the Core Basic Properties of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse and significant biological activities.[1][2] Derivatives of this core structure have been investigated for a wide array of therapeutic applications, including as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1] The introduction of specific substituents onto the naphthyridine ring allows for the fine-tuning of its physicochemical properties and biological targets. This guide focuses on a particularly intriguing derivative, this compound, exploring its fundamental properties, synthesis, and potential as a valuable building block in drug discovery. The presence of a methyl group at the 2-position and a trifluoromethyl group at the 6-position is anticipated to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a compound of considerable interest for further investigation.

Physicochemical and Structural Properties

While specific experimental data for this compound is not extensively reported in the literature, we can infer its key properties based on its structure and data from closely related analogues.

| Property | Value/Prediction | Source/Basis for Prediction |

| Molecular Formula | C₁₀H₇F₃N₂ | - |

| Molecular Weight | 212.17 g/mol | [2] |

| Appearance | Predicted to be a solid at room temperature. | [2] |

| Melting Point | Not reported. Expected to be higher than related non-fluorinated analogues due to strong intermolecular interactions. | Inferred |

| Boiling Point | Not reported. | Inferred |

| Solubility | Predicted to have moderate aqueous solubility. The trifluoromethyl group generally decreases aqueous solubility. | Inferred from general principles of fluorinated heterocycles. |

| pKa | The 1,8-naphthyridine core is basic. The trifluoromethyl group, being strongly electron-withdrawing, is expected to decrease the basicity of the ring nitrogens compared to the unsubstituted parent compound. | Inferred from electronic effects of substituents. |

Structural Elucidation and Spectroscopic Analysis

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Below are the predicted spectroscopic signatures based on the analysis of similar structures.[3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the pyridine ring bearing the trifluoromethyl group will likely experience downfield shifts due to the electron-withdrawing nature of the CF₃ group.

¹³C NMR Spectroscopy

The carbon spectrum will show signals for all ten carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons adjacent to the trifluoromethyl group will also exhibit coupling.[3]

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds. A single sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift will be indicative of the electronic environment of the trifluoromethyl group.[3] For instance, the ¹⁹F NMR spectrum of 2-(trifluoromethyl)pyridine shows a singlet at approximately -63 ppm.[3]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion peak.

Synthesis of this compound

The most versatile and widely employed method for the synthesis of the 1,8-naphthyridine core is the Friedländer annulation.[4] This reaction involves the condensation of a 2-aminopyridine-3-carboxaldehyde with a carbonyl compound containing an α-methylene group, typically under acidic or basic conditions.

Proposed Synthetic Pathway

The synthesis of this compound would logically proceed via the Friedländer condensation of 2-amino-6-(trifluoromethyl)pyridine-3-carboxaldehyde with acetone. However, a more common and practical approach involves the reaction of a 2-aminopyridine with a β-dicarbonyl compound or its equivalent. For the target molecule, the key starting material is 2-amino-6-(trifluoromethyl)pyridine.

Diagram: Proposed Friedländer Synthesis

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Friedländer Synthesis

This protocol is a generalized procedure based on established methods for the synthesis of 1,8-naphthyridine derivatives.[5][6]

Materials:

-

2-Amino-6-(trifluoromethyl)pyridine[7]

-

Acetone

-

Potassium hydroxide (or other suitable base/acid catalyst)

-

Ethanol

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-(trifluoromethyl)pyridine (1.0 eq) in ethanol.

-

Addition of Reagents: To the stirred solution, add acetone (excess, e.g., 10 eq) followed by a catalytic amount of potassium hydroxide (e.g., 0.2 eq).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Reactivity and Chemical Behavior

The 1,8-naphthyridine ring system is generally stable but can undergo various chemical transformations. The presence of the electron-donating methyl group and the electron-withdrawing trifluoromethyl group will influence the reactivity of the molecule.

-

N-Oxidation: The nitrogen atoms of the naphthyridine ring can be oxidized to form N-oxides, which can then be used in further functionalization reactions.[8]

-

Electrophilic Aromatic Substitution: The pyridine rings are generally deactivated towards electrophilic substitution. However, under forcing conditions, reactions such as nitration or halogenation may occur, with the position of substitution being directed by the existing substituents.

-

Nucleophilic Aromatic Substitution: The trifluoromethyl group activates the ring towards nucleophilic attack, particularly at positions ortho and para to it. This can allow for the introduction of other functional groups.

Potential Biological and Medicinal Applications

The 1,8-naphthyridine scaffold is a cornerstone in the development of various therapeutic agents.[1] The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and cell permeability.[9]

Potential Therapeutic Areas:

-

Anticancer Activity: Many 1,8-naphthyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[10][11] The unique electronic properties of this compound make it a candidate for evaluation as a cytotoxic agent.

-

Antimicrobial Activity: The 1,8-naphthyridine core is famously found in quinolone antibiotics.[12] This derivative could be explored for its potential antibacterial and antifungal properties.

-

Kinase Inhibition: The planar, nitrogen-containing structure of 1,8-naphthyridines makes them suitable scaffolds for designing kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

-

CNS Disorders: Some 1,8-naphthyridine derivatives have shown activity in models of neurological disorders.[1]

Diagram: Potential Drug Discovery Workflow

Caption: A typical workflow for the evaluation of a novel chemical entity in drug discovery.

Conclusion

This compound represents a promising, yet underexplored, molecule with significant potential in medicinal chemistry and materials science. Its synthesis is readily achievable through established methods like the Friedländer annulation. The strategic placement of the methyl and trifluoromethyl groups is expected to confer unique physicochemical and biological properties. This technical guide provides a foundational understanding of this compound, offering a roadmap for its synthesis, characterization, and future investigation into its therapeutic potential. Further experimental validation of its properties and biological activities is warranted to fully unlock the value of this intriguing heterocyclic compound.

References

-

Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available at: [Link]

-

Supporting Information for a scientific article. Available at: [Link]

- US Patent US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine. Google Patents.

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available at: [Link]

-

Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Journal of the American Chemical Society. Available at: [Link]

-

Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. Organic & Biomolecular Chemistry. Available at: [Link]

-

Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives. Sci-Hub. Available at: [Link]

-

The Friedländer Synthesis of Quinolines. ResearchGate. Available at: [Link]

-

Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC. Available at: [Link]

-

Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. ResearchGate. Available at: [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. PMC. Available at: [Link]

- EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same. Google Patents.

-

19Fluorine NMR. University of Ottawa. Available at: [Link]

-

Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine ab (10). ResearchGate. Available at: [Link]

-

A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available at: [Link]

-

2-Amino-6-(trifluoromethyl)pyridine. PubChem. Available at: [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. Available at: [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. Available at: [Link]

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-メチル-6-(トリフルオロメチル)-1,8-ナフチリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 2-Amino-6-(trifluoromethyl)pyridine 97 34486-24-3 [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine

This guide provides a comprehensive technical overview of 2-methyl-6-(trifluoromethyl)-1,8-naphthyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core attributes, synthesis, characterization, and potential applications, offering field-proven insights for professionals in drug development.

Core Compound Identification and Physicochemical Properties

This compound is a derivative of the 1,8-naphthyridine core scaffold. The strategic placement of a methyl group at the C2 position and a trifluoromethyl group at the C6 position significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a compelling candidate for further investigation.

Table 1: Key Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | Not publicly available | N/A |

| MDL Number | MFCD18374123 | [1][2] |

| Molecular Formula | C₁₀H₇F₃N₂ | [1] |

| Molecular Weight | 212.17 g/mol | [1] |

| Physical Form | Solid | [1] |

| SMILES | Cc1ccc2cc(cnc2n1)C(F)(F)F | [1] |

| InChI Key | ATPHVXQFNQZKBB-UHFFFAOYSA-N |[1] |

Caption: Structure of this compound.

The 1,8-Naphthyridine Scaffold: A Privileged Core in Drug Discovery

The 1,8-naphthyridine nucleus is a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets. This versatility has led to its incorporation into a wide array of therapeutic agents.[3][4] Derivatives of this scaffold have demonstrated a remarkable spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[3][5][6]

The introduction of specific substituents is a key strategy in drug design to modulate a molecule's activity, selectivity, and pharmacokinetic profile.

-

Trifluoromethyl (CF₃) Group: This group is a bioisostere of a methyl group but with profoundly different electronic properties. It is highly electron-withdrawing and increases the lipophilicity of the molecule. Crucially, the C-F bond is exceptionally strong, which can block metabolic oxidation at that position, thereby enhancing the metabolic stability and bioavailability of a drug candidate.

-

Methyl (CH₃) Group: The methyl group can influence binding to a biological target through steric interactions and can also be a site for metabolism. Its presence can fine-tune the molecule's overall properties.

Synthesis and Mechanistic Considerations: The Friedländer Annulation

The most reliable and versatile method for constructing the 1,8-naphthyridine core is the Friedländer annulation.[7][8] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[9]

For the synthesis of this compound, the logical precursors would be:

-

2-Amino-5-(trifluoromethyl)pyridine-3-carbaldehyde: This provides the pyridine ring containing the trifluoromethyl group and the necessary amino and aldehyde functionalities for cyclization.

-

Acetone (or a related propanone equivalent): This serves as the source of the α-methylene group and the C2-methyl group of the final product.

The reaction is typically catalyzed by an acid or a base. Modern methodologies have focused on developing more environmentally benign and efficient catalytic systems, such as using ionic liquids or microwave assistance to improve yields and reduce reaction times.[7][9][10]

Mechanistic Rationale

The causality behind the Friedländer synthesis is a sequence of well-understood organic reactions:

-

Aldol Condensation: The reaction initiates with a base-catalyzed aldol condensation between the enolate of acetone and the aldehyde group of the aminopyridine. This forms a β-hydroxy ketone intermediate.

-

Dehydration: The intermediate readily dehydrates to form a more stable, conjugated α,β-unsaturated ketone.

-

Intramolecular Cyclization (Aza-Michael Addition): The amino group then attacks the β-carbon of the unsaturated system in an intramolecular fashion.

-

Aromatization: A final dehydration/oxidation step results in the formation of the stable, aromatic 1,8-naphthyridine ring system.

Caption: A self-validating workflow for the synthesis of 1,8-naphthyridines.

Experimental Protocol: Catalytic Friedländer Synthesis

This protocol is a representative, field-proven method adapted from modern synthetic approaches.[10][11]

-

Reactant Charging: In a sealable reaction vessel, combine 2-amino-5-(trifluoromethyl)pyridine-3-carbaldehyde (1.0 eq), acetone (1.5 eq), and a catalytic amount of choline hydroxide (e.g., 10 mol%).[10]

-

Reaction: Add water as the solvent and seal the vessel. Heat the mixture to 80-100°C with vigorous stirring.

-

Expertise Note: Using water as a solvent is a significant advancement towards green chemistry. The choice of a biocompatible catalyst like choline hydroxide avoids the harsh conditions of traditional methods.[10]

-

-

Self-Validation/Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aminopyridine spot is consumed. This ensures the reaction proceeds to completion, preventing unnecessary energy expenditure and side-product formation.

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the aqueous solution. Filter the solid, wash with cold water, and dry under vacuum.

-

Purification: If necessary, recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the analytically pure product.

Spectroscopic and Analytical Characterization

Unambiguous characterization is critical for confirming the structure and purity of the synthesized compound.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - A singlet around δ 2.5-2.8 ppm (3H) for the C2-methyl group.- Aromatic protons appearing as doublets and singlets in the δ 7.5-9.0 ppm region, showing characteristic coupling constants for the pyridine rings. |

| ¹³C NMR | - A signal around δ 25 ppm for the methyl carbon.- A quartet for the CF₃ carbon (due to C-F coupling) around δ 120-125 ppm.- Aromatic carbons in the δ 115-160 ppm range. |

| ¹⁹F NMR | - A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z = 212.17. |

| FT-IR (KBr) | - C-H stretching (aromatic and aliphatic) ~2900-3100 cm⁻¹.- C=N and C=C stretching in the 1500-1650 cm⁻¹ region.- Strong C-F stretching bands ~1100-1300 cm⁻¹. |

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified product. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra. For structural confirmation, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

-

Trustworthiness Note: The combination of these 1D and 2D experiments provides a self-validating dataset. For instance, an HSQC spectrum will directly correlate the proton signal of the methyl group to its carbon signal, confirming the assignment beyond doubt.

-

Potential Applications in Drug Development

The 1,8-naphthyridine scaffold is a cornerstone of many therapeutic agents, most notably antibacterial drugs like Nalidixic acid and Enoxacin.[12] The diverse biological activities reported for this class of compounds suggest that this compound could be a valuable intermediate or a lead compound in several therapeutic areas.[4][13]

-

Anticancer Activity: Many substituted 1,8-naphthyridines have shown potent cytotoxic activity against various cancer cell lines.[6] The trifluoromethyl group can enhance cell membrane permeability and binding affinity to target proteins.

-

Antimicrobial and Antiviral Activity: The core scaffold is known to inhibit bacterial DNA gyrase.[13] The specific substitutions on this molecule could modulate its spectrum of activity against bacteria, fungi, or viruses.[5]

-

CNS Disorders: Derivatives have been explored for their potential in treating neurological disorders, including Alzheimer's disease and depression.[3][4]

The subject compound serves as a key building block for creating more complex molecules, allowing researchers to explore structure-activity relationships (SAR) by further functionalizing the naphthyridine core.

Conclusion

This compound is a strategically designed heterocyclic compound that combines the privileged 1,8-naphthyridine scaffold with substituents known to enhance drug-like properties. Its synthesis is accessible through robust and optimizable methods like the Friedländer annulation. This technical guide provides the foundational knowledge—from synthesis protocols to analytical characterization and potential applications—required for researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.

References

-

Dey, S., Bodhak, M., & Talukdar, B. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

-

Zhang, Y., Cai, Y., & Li, S. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Available at: [Link]

-

Wikipedia. (2023). 1,8-Naphthyridine. Available at: [Link]

-

Ravichandran, S., et al. (n.d.). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. Available at: [Link]

-

Jain, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. Available at: [Link]

-

MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules. Available at: [Link]

-

Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available at: [Link]

-

Zhang, Y., Cai, Y., & Li, S. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]

-

PubChem. (n.d.). 1,8-Naphthyridine. Available at: [Link]

-

Future Science. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry. Available at: [Link]

-

Journal of the American Chemical Society. (2023). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Available at: [Link]

-

National Institutes of Health. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. Available at: [Link]

-

ResearchGate. (2016). Chemistry and Biological Activities of 1,8-Naphthyridines. Available at: [Link]

-

National Institutes of Health. (2011). 2,7-Bis(trichloromethyl)-1,8-naphthyridine. Acta Crystallographica Section E. Available at: [Link]

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 9. tsijournals.com [tsijournals.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]

- 13. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 1,8-Naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine core, a heterocyclic scaffold of significant interest, has carved a notable niche in the landscape of medicinal chemistry. From its initial synthesis in the early 20th century to its current "privileged" status, the journey of 1,8-naphthyridine derivatives is a testament to the synergy of synthetic innovation and pharmacological discovery. This technical guide provides a comprehensive exploration of the discovery and history of these remarkable compounds. We will delve into the seminal moments of their inception, trace the evolution of synthetic methodologies, elucidate their mechanisms of action in key therapeutic areas, and provide detailed experimental protocols for the synthesis of cornerstone derivatives. This guide is designed to be an essential resource for researchers and professionals engaged in the exploration and development of novel therapeutics based on the 1,8-naphthyridine framework.

A Serendipitous Beginning: The Historical Unveiling of 1,8-Naphthyridines

While the 1,8-naphthyridine ring system is now a cornerstone in medicinal chemistry, its initial discovery did not immediately herald its therapeutic potential. The first documented synthesis of the 1,8-naphthyridine core was achieved by Koller's group in 1927. However, it was not until 1962 that the true pharmacological significance of this scaffold was unveiled. In a pivotal moment for antibacterial drug discovery, George Y. Lesher and his colleagues serendipitously discovered nalidixic acid as a byproduct during the synthesis of the antimalarial drug chloroquine.

This discovery was a watershed event, as nalidixic acid was the first of its class to demonstrate potent antibacterial activity, particularly against Gram-negative bacteria. Its subsequent approval for the treatment of urinary tract infections marked the dawn of the quinolone and naphthyridone class of antibiotics and firmly established the 1,8-naphthyridine scaffold as a pharmacologically significant entity.

The Art of the Build: Evolution of Synthetic Methodologies

The construction of the 1,8-naphthyridine core has been a subject of intense investigation, leading to the development of a diverse array of synthetic strategies. These methods range from classical name reactions to modern, highly efficient catalytic and multicomponent approaches.

Classical Approaches: Laying the Foundation

The Friedländer synthesis is a cornerstone in the preparation of quinolines and their aza-analogs, including 1,8-naphthyridines. This acid- or base-catalyzed condensation reaction involves the reaction of a 2-aminonicotinaldehyde or a related derivative with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester. The reaction proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic 1,8-naphthyridine ring system.[1]

Among the earliest methods adapted for 1,8-naphthyridine synthesis, the Skraup and Doebner-von Miller reactions are historically significant. The Skraup synthesis involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[2] A key step is the in-situ dehydration of glycerol to acrolein, which then reacts with the aminopyridine. The Doebner-von Miller reaction is a modification that utilizes α,β-unsaturated aldehydes or ketones. While foundational, these methods often suffer from harsh reaction conditions, leading to low yields and the formation of byproducts.[2]

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives and has been extended to the synthesis of 4-hydroxy-1,5-naphthyridines. The reaction typically involves the condensation of a 3-aminopyridine with a substituted malonic ester, like diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[3][4] While not a direct route to all 1,8-naphthyridines, it provides valuable intermediates for further elaboration.[3][4]

Modern Synthetic Innovations

To overcome the limitations of classical methods, researchers have developed more efficient and versatile strategies for constructing the 1,8-naphthyridine scaffold.

MCRs have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.[5] Several MCRs have been developed for the synthesis of 1,8-naphthyridine derivatives, offering advantages such as high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds.[5][6] A notable example involves the three-component condensation of a substituted 2-aminopyridine, malononitrile or a cyanoacetate, and an aldehyde.[5]

Microwave irradiation has been successfully employed to accelerate the synthesis of 1,8-naphthyridines, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[7][8][9] This technique has been applied to various synthetic strategies, including the Friedländer condensation.[7][8]

Modern catalytic methods, including the use of metal and organocatalysts, have further expanded the synthetic toolbox for 1,8-naphthyridine synthesis.[10] These catalysts can promote reactions under milder conditions and with greater selectivity, offering sustainable and efficient alternatives to traditional stoichiometric reagents.[10]

Therapeutic Landscape: Biological Activities and Mechanisms of Action

1,8-Naphthyridine derivatives have demonstrated a remarkable breadth of biological activities, establishing them as a "privileged scaffold" in drug discovery. Their therapeutic potential spans from infectious diseases to oncology and beyond.[11]

Antibacterial Agents: The Legacy of Nalidixic Acid

The most well-established therapeutic application of 1,8-naphthyridines is in the realm of antibacterial agents. Nalidixic acid and its successors, the fluoroquinolones, exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[12]

These enzymes are essential for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, 1,8-naphthyridine-based antibiotics induce the accumulation of double-strand DNA breaks, ultimately leading to bacterial cell death.[12]

Structure-Activity Relationship (SAR) for Antibacterial Activity:

The antibacterial potency of 1,8-naphthyridine derivatives is intricately linked to their chemical structure. Key SAR insights include:

-

The Carboxylic Acid at C3: This group is crucial for binding to DNA gyrase.

-

The N1-Substituent: An ethyl group, as seen in nalidixic acid, is common, but other substituents can modulate activity and pharmacokinetic properties.

-

The C7-Substituent: Introduction of a piperazine ring or other cyclic amines at this position, often seen in fluoroquinolones, significantly broadens the antibacterial spectrum.

-

Fluorine at C6: The presence of a fluorine atom enhances cell penetration and DNA gyrase inhibition.

Anticancer Agents: A New Frontier

More recently, 1,8-naphthyridine derivatives have emerged as promising anticancer agents.[13][14] Their mechanisms of action in oncology are diverse and include:

-

Topoisomerase II Inhibition: Similar to their antibacterial counterparts, some anticancer 1,8-naphthyridines, such as voreloxin , function as topoisomerase II poisons, leading to DNA damage and apoptosis in cancer cells.[13]

-

Kinase Inhibition: The 1,8-naphthyridine scaffold has been identified as a valuable framework for the design of kinase inhibitors, which can target signaling pathways crucial for cancer cell proliferation and survival.[12]

-

DNA Intercalation: Some derivatives can intercalate into DNA, disrupting its structure and function.

Structure-Activity Relationship (SAR) for Anticancer Activity:

The SAR for anticancer 1,8-naphthyridines is an active area of research. Key observations include:

-

Substitutions at various positions on the naphthyridine core can significantly impact cytotoxicity against different cancer cell lines.[12][13]

-

The nature of the substituent at the C2 and C7 positions plays a critical role in determining the anticancer potency and selectivity.[13]

-

The planarity of the molecule can influence its ability to intercalate with DNA.

In the Laboratory: Detailed Experimental Protocols

To facilitate further research and development, this section provides detailed, step-by-step protocols for the synthesis of key 1,8-naphthyridine derivatives.

Synthesis of Nalidixic Acid

This protocol outlines a common laboratory-scale synthesis of nalidixic acid.[15]

Step 1: Synthesis of Diethyl 2-((6-methylpyridin-2-yl)amino)methylenemalonate

-

In a reaction vessel, combine 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate.[15][16]

-

Heat the mixture with stirring. Once the temperature reaches 90°C, maintain the reaction at this temperature.[16]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol.

Step 2: Cyclization to Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

-

Heat the product from Step 1 in a high-boiling point solvent such as diphenyl ether.[15]

-

The cyclization reaction occurs at elevated temperatures.

-

After the reaction is complete, cool the mixture and isolate the cyclized product.

Step 3: Hydrolysis to 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid

-

Hydrolyze the ester from Step 2 using a base, such as sodium hydroxide, in an aqueous or alcoholic solution.[15]

-

Acidify the reaction mixture to precipitate the carboxylic acid.

-

Collect the precipitate by filtration and dry.

Step 4: N-Alkylation to Nalidixic Acid

-

Alkylate the product from Step 3 with ethyl iodide in the presence of a base like potassium hydroxide.[15]

-

The reaction is typically carried out in a suitable solvent such as ethanol.

-

Isolate and purify the final product, nalidixic acid.

Synthesis of Enoxacin

The synthesis of enoxacin, a second-generation fluoroquinolone, involves the construction of the core 1,8-naphthyridine ring followed by the introduction of the piperazine moiety.

General Synthetic Strategy:

-

Core Synthesis: The 1,8-naphthyridine core is typically synthesized via a Gould-Jacobs type reaction or a similar cyclization strategy, starting from an appropriately substituted aminopyridine.

-

Introduction of the Piperazine Moiety: The key step is the nucleophilic substitution of a leaving group (e.g., a halogen) at the C7 position of the naphthyridine ring with piperazine. This reaction is often carried out in a polar aprotic solvent like DMF or DMSO, sometimes in the presence of a base.[17][18]

-

Final Modifications: Subsequent modifications, if necessary, are performed to yield the final enoxacin molecule.

A Representative Protocol for Piperazine Introduction:

-

Dissolve the 7-chloro-1,8-naphthyridine precursor in a suitable solvent such as DMF.[17]

-

Add piperazine and a base (e.g., potassium carbonate or triethylamine).

-

Heat the reaction mixture and monitor its progress by TLC.

-

Upon completion, cool the reaction, and work up the mixture to isolate the crude product.

-

Purify the product by recrystallization or column chromatography.

Future Perspectives and Conclusion

The journey of 1,8-naphthyridine derivatives from a laboratory curiosity to a clinically vital class of therapeutic agents is a compelling narrative of scientific discovery. The versatility of the 1,8-naphthyridine scaffold, coupled with the continuous evolution of synthetic methodologies, ensures its enduring relevance in medicinal chemistry.

Future research in this area will likely focus on:

-

The development of novel, more efficient, and sustainable synthetic methods.

-

The exploration of new therapeutic applications beyond antibacterial and anticancer activities.

-

The design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.

-

A deeper understanding of the molecular mechanisms underlying their diverse biological activities.

References

- Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis, 49(04), 763-769.

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Guide to the Synthesis of 1,8-Naphthyridine Cores.

- ACS Omega. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.

- TSI Journals. (n.d.). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES.

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Microwave Assisted One Pot Synthesis of Functionalized Fused Benzo[5][13]Naphthyridine Scaffolds.

- YouTube. (2024, August 18). Synthesis of Nalidixic Acid.

- NIH National Library of Medicine. (2013).

- BenchChem. (2025).

- PubMed. (2013).

- ResearchGate. (n.d.). Synthesis of 1,8‐naphthyridin‐2‐one 5a‐p, via multicomponent reaction (MCR) approach.

- ChemicalBook. (n.d.). Nalidixic acid synthesis.

- NIScPR Online Periodical Repository. (n.d.). Microwave assisted heterocyclization: A rapid and efficient synthesis of 1,8-naphthyridinyl-1 ,3,4-oxadiazoles.

- Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.

- Organic & Biomolecular Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights.

- ResearchGate. (n.d.). Microwave assisted synthesis of 1,8- naphthyridines.

- Biomolecules. (n.d.).

- PubMed Central. (n.d.). Synthesis, Characterization, Antibacterial and Anti-Inflammatory Activities of Enoxacin Metal Complexes.

- PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.

- ResearchGate. (n.d.).

- J Enzyme Inhib Med Chem. (2009).

- ResearchGate. (n.d.).

- Indian Journal of Pharmaceutical Sciences. (n.d.). synthesis-and-preformulation-studies-of-a-prodrug-of-enoxacin.pdf.

- ResearchGate. (n.d.).

- ACS Omega. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.

- Cayman Chemical. (n.d.).

- Merck Index. (n.d.). Gould-Jacobs Reaction.

- ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.

- Wikipedia. (n.d.). Gould–Jacobs reaction.

- ACS Publications. (2021).

- BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.

- Google Patents. (n.d.).

- R Discovery. (n.d.). ENOXACIN FLUOROQUINOLONE ANTIBACTERIAL AGENT COMPLEXES WITH Pt(IV), Ru(III) AND.

- Research and Reviews. (2013).

- PubMed Central. (2022).

- ResearchGate. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.

- PubMed Central. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.

- ResearchGate. (2017).

- Frontiers. (n.d.).

- PubMed. (2010).

- ScienceDirect. (n.d.). Synthesis and biological evaluation of novel podophyllotoxin analogs as antitumor agents.

Sources

- 1. kthmcollege.ac.in [kthmcollege.ac.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides [organic-chemistry.org]

- 6. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. tsijournals.com [tsijournals.com]

- 8. jchps.com [jchps.com]

- 9. researchgate.net [researchgate.net]

- 10. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]

- 16. CN104496986A - Preparation method of nalidixic acid - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the promising therapeutic landscape of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine, a novel heterocyclic compound. While direct experimental data for this specific molecule is emerging, the well-documented biological activities of the 1,8-naphthyridine scaffold, coupled with the strategic incorporation of a trifluoromethyl group, provide a strong foundation for identifying its potential molecular targets. This document synthesizes existing knowledge to propose and detail the most probable therapeutic avenues, focusing on oncology and infectious diseases. We will delve into the mechanistic rationale for target selection, provide comprehensive experimental protocols for validation, and present key data from analogous compounds to guide future research and development.

The 1,8-Naphthyridine Core: A Privileged Scaffold in Medicinal Chemistry

The 1,8-naphthyridine nucleus is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Its rigid, planar structure and the presence of nitrogen atoms capable of forming hydrogen bonds allow for effective interaction with a variety of biological macromolecules.[3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][4]

The inclusion of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design.[5] This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its target.[6][7] The strong electron-withdrawing nature of the trifluoromethyl group can also modulate the electronic properties of the aromatic system, potentially leading to more potent and selective biological activity.[8] The strategic placement of a methyl group can further influence the compound's interaction with its target and its pharmacokinetic profile.

Potential Therapeutic Target Classes

Based on the extensive research on 1,8-naphthyridine derivatives, the primary potential therapeutic targets for this compound can be broadly categorized into oncological and antibacterial targets.

Oncological Targets

The 1,8-naphthyridine scaffold is a common feature in many potent anticancer agents.[9][10] The primary mechanisms of action for these compounds often involve the inhibition of key enzymes involved in DNA replication and cell cycle regulation.

-

Topoisomerase II: These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. Inhibition of Topoisomerase II leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells. Several 1,8-naphthyridine derivatives have shown potent inhibitory activity against this enzyme.[9]

-

Protein Kinases: Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. The 1,8-naphthyridine core has been identified as a promising scaffold for the development of selective kinase inhibitors.[1][11] Specific kinases that are potential targets include:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[2]

-

Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.

-

PKMYT1: A crucial regulator of the G2/M cell cycle transition, representing a promising target for cancer therapy.[12]

-

Antibacterial Targets

The historical success of nalidixic acid, the first 1,8-naphthyridine antibacterial agent, underscores the potential of this scaffold in combating bacterial infections.[9][13]

-

DNA Gyrase and Topoisomerase IV: These bacterial type II topoisomerases are the primary targets of quinolone antibiotics, which often feature a 1,8-naphthyridine core.[13] Inhibition of these enzymes disrupts bacterial DNA replication and repair, leading to bacterial cell death.

Quantitative Data from Analogous Compounds

To provide a tangible basis for the therapeutic potential of this compound, the following table summarizes the in vitro activity of structurally related 1,8-naphthyridine derivatives against relevant cancer cell lines and bacterial strains.

| Compound Class | Target/Cell Line | IC50/MIC (µM) | Reference |

| 1,8-Naphthyridine-3-carboxamides | MIAPaCa (Pancreatic Cancer) | 0.41 | [10] |

| 1,8-Naphthyridine-3-carboxamides | K-562 (Leukemia) | 0.77 | [10] |

| 1,8-Naphthyridine-3-carboxamides | HBL-100 (Breast Cancer) | 1.37 | [14] |

| 1,8-Naphthyridine Derivatives | MCF7 (Breast Cancer) | 1.47 - 7.89 | [15] |

| Fluoroquinolone (1,8-naphthyridine) | Bacillus subtilis | 1.7 - 13.2 | [13] |

Experimental Protocols for Target Validation

The following section outlines detailed, step-by-step methodologies for key experiments to validate the hypothesized therapeutic targets of this compound.

In Vitro Anticancer Activity

Objective: To determine the cytotoxic effect of the compound on a panel of human cancer cell lines.

Protocol: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HCT116, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

Objective: To assess the inhibitory activity of the compound against specific protein kinases.

Protocol: In Vitro Kinase Assay (e.g., for EGFR)

-

Reagents: Recombinant human EGFR kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, and a kinase assay buffer.

-

Reaction Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of this compound.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Use a commercial kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Antibacterial Activity Assay

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.

Protocol: Broth Microdilution Method

-

Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.

-

Compound Preparation: Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Pathways and Workflows

To further elucidate the proposed mechanisms and experimental designs, the following diagrams are provided.

Caption: Proposed inhibition of the EGFR signaling pathway.

Caption: A streamlined workflow for target validation.

Conclusion and Future Directions

While further experimental validation is necessary to definitively identify the therapeutic targets of this compound, the existing body of literature on the 1,8-naphthyridine scaffold provides a strong rationale for its investigation as a potential anticancer and antibacterial agent. The strategic inclusion of the trifluoromethyl group is anticipated to enhance its potency and drug-like properties. The experimental protocols and workflows detailed in this guide offer a clear path forward for researchers to systematically evaluate the therapeutic potential of this promising compound. Future studies should focus on comprehensive in vitro and in vivo evaluations to elucidate its precise mechanism of action and to establish its efficacy and safety profile.

References

- Al-Romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954.

- Bawa, S., Kumar, S., & Drabu, S. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24.

- Bhatt, H., & Sharma, V. K. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601.

- Dandia, A., Singh, R., & Khaturia, S. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 15(23), 7264-7272.

- Desai, N. C., Trivedi, A. R., & Bhatt, N. S. (2015). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 25(16), 3169-3174.

- Guan, L. P., Jin, Q. H., & Tian, G. R. (2007). Synthesis and antibacterial activities of 1,8-naphthyridine derivatives. Chinese Chemical Letters, 18(1), 25-28.

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

- Jain, A. K., Ravichandran, V., & Sisodia, B. S. (2010). Chemistry and Biological Activities of 1,8-Naphthyridines. Chemical and Pharmaceutical Bulletin, 58(8), 977-988.

-

Khan, I., et al. (2023).[15][16]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 226-238.

- Kłys, A., & Dołęga, A. (2021).

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Patel, R. V., et al. (2012). The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole. Frontiers in Chemistry, 6, 133.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 43(7), 1380-1397.

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

- Wen, D., et al. (2015). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry, 58(15), 6046-6064.

- Yadav, M. R., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 15(23), 7264-7272.

- Yale, H. L., & Spitzmiller, E. R. (1977). 1,8-Naphthyridine derivatives. I. Synthesis and reactions of some 2- and 4-substituted 1,8-naphthyridines. Journal of Heterocyclic Chemistry, 14(4), 637-645.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 8. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]

- 12. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Hypothesized Mechanism of Action of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine as a Novel Kinase Inhibitor

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This technical guide presents a scientifically grounded hypothesis for the mechanism of action of a specific derivative, 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine. We postulate that this compound functions as a potent inhibitor of protein kinases within critical oncogenic signaling pathways. The guide provides a detailed rationale for this hypothesis, drawing upon the known biological activities of the 1,8-naphthyridine core and the well-documented role of trifluoromethyl groups in enhancing drug efficacy[3][4]. Furthermore, we outline a comprehensive, multi-stage experimental workflow designed to rigorously test this hypothesis, from initial cell-based viability assays to in-depth molecular and in vivo validation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction: The Therapeutic Potential of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine ring system, a nitrogen-containing heterocycle, has long captured the interest of medicinal chemists[5]. Its structural rigidity and ability to form multiple hydrogen bonds allow it to serve as an effective pharmacophore, capable of interacting with various biological targets. The first notable therapeutic agent from this class was nalidixic acid, an antibacterial that functions by inhibiting DNA gyrase[6]. Since then, the scaffold has been extensively modified, leading to derivatives with a wide array of pharmacological effects, including antiviral, anti-inflammatory, and potent anticancer activities[7].

A key strategy in modern drug design involves the strategic modification of core scaffolds to optimize potency, selectivity, and pharmacokinetic properties. The incorporation of a trifluoromethyl (-CF3) group is a well-established method to achieve these enhancements[3]. The -CF3 group's high electronegativity and metabolic stability can improve a molecule's lipophilicity, facilitate its passage through cell membranes, and increase its binding affinity to target proteins[4]. The presence of both the 1,8-naphthyridine core and a trifluoromethyl group in this compound strongly suggests a rationally designed molecule with potential as a targeted therapeutic agent.

Numerous studies and patents have identified 1,8-naphthyridine derivatives as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer[8][9]. Targets for this class of compounds include Epidermal Growth Factor Receptor (EGFR), Casein Kinase 2 (CK2), and c-Met kinase, among others[9][10].

The Central Hypothesis: Inhibition of the PI3K/Akt Signaling Pathway

Based on the extensive evidence of 1,8-naphthyridine derivatives acting as kinase inhibitors, we hypothesize that This compound exerts its primary anticancer effect by inhibiting a key protein kinase within the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is one of the most common molecular alterations in human cancers, making its components highly attractive targets for drug development. We propose that the 1,8-naphthyridine core of the compound mimics the adenine region of ATP, allowing it to bind competitively to the ATP-binding pocket of a kinase in this pathway (e.g., PI3K itself, Akt, or mTOR). The trifluoromethyl group is hypothesized to enhance this binding affinity and improve the overall drug-like properties of the molecule.

The proposed signaling pathway and the point of inhibition are visualized below.

Caption: Phased experimental workflow for mechanism of action validation.

Phase 1: Confirmation of Cytotoxic Activity

Objective: To quantify the cytotoxic and anti-proliferative effects of this compound against a panel of human cancer cell lines.

Protocol: Cell Viability Assay (MTT)

-

Cell Culture: Culture human cancer cell lines with known PI3K/Akt pathway activation status (e.g., MCF-7 [breast], A549 [lung], U87 [glioblastoma]) in appropriate media.

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

| Cell Line | Cancer Type | Expected IC50 Range (µM) |

| MCF-7 | Breast Cancer | 0.1 - 5.0 |

| A549 | Lung Cancer | 1.0 - 10.0 |

| U87 | Glioblastoma | 0.5 - 7.5 |

| HCT116 | Colon Cancer | 0.1 - 5.0 |

Phase 2: Target Identification and Pathway Analysis

Objective: To identify the specific kinase target(s) of the compound and confirm its impact on the PI3K/Akt signaling pathway.

Protocol: Western Blot Analysis for Phospho-Akt

-

Cell Treatment: Culture MCF-7 cells to 70-80% confluency in 6-well plates. Treat the cells with the test compound at concentrations corresponding to 1x and 2x its IC50 value for 24 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against Phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities. A significant decrease in the ratio of phospho-Akt to total Akt in treated cells compared to the control would support the hypothesis.

Phase 3: Elucidation of Cellular Consequences

Objective: To determine the downstream cellular effects of target inhibition, such as cell cycle arrest and apoptosis.

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Treatment: Treat MCF-7 cells with the test compound at its IC50 concentration for 24 and 48 hours.

-

Harvesting & Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells to remove ethanol and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.

-

Interpretation: Model the cell cycle distribution (G1, S, G2/M phases) using appropriate software. An accumulation of cells in the G1 phase would be consistent with the inhibition of the PI3K/Akt pathway, which is critical for the G1/S transition.

Conclusion and Future Directions

This guide outlines a clear, evidence-based hypothesis for the mechanism of action of this compound. We propose that it acts as a kinase inhibitor targeting the PI3K/Akt signaling pathway, a mechanism strongly suggested by the extensive literature on the 1,8-naphthyridine scaffold.[9][11] The trifluoromethyl moiety is expected to enhance its potency and drug-like characteristics.[3]

The provided experimental workflow offers a robust framework for validating this hypothesis. Positive results, particularly the specific inhibition of Akt phosphorylation and subsequent G1 cell cycle arrest, would provide strong evidence for the proposed mechanism. Future work would involve more advanced studies, such as in vivo efficacy testing in xenograft models, detailed pharmacokinetic/pharmacodynamic (PK/PD) analysis, and resistance studies to fully characterize the therapeutic potential of this promising compound.

References

- WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors. Google Patents. [URL: https://patents.google.

- Bano, S., Javed, K., Ahmad, S., Rathish, I. G., & Singh, S. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 856–866. [URL: https://pubmed.ncbi.nlm.nih.gov/26548568/]

- Sharma, A., Sharma, R., & Kumar, V. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [URL: https://pubmed.ncbi.nlm.nih.gov/40853680/]

- Reported 1,8‐naphthyridine derivatives as CK‐2 inhibitors. ResearchGate. [URL: https://www.researchgate.net/figure/Reported-18-naphthyridine-derivatives-as-CK-2-inhibitors_fig2_381669450]

-

Ali, A., et al. (2023).-[2][8]Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. PLOS ONE. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10600155/]

- Exploring Applications of Naphthyridine Derivatives in Material Science. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.

- Synthesis of Biological potent Novel 3-(3,5-bis(trifluoromethyl) phenyl)-N-aryl-1,8-naphthyridine Derivatives and in vitro Antimicrobial, and anticancer activity. ResearchGate. [URL: https://www.researchgate.net/publication/320498777_Synthesis_of_Biological_potent_Novel_3-35-bis-trifluoromethyl_phenyl-N-aryl-18-naphthyridine_Derivatives_and_in_vitro_Antimicrobial_and_anticancer_activity]

- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Bentham Science. [URL: https://www.eurekaselect.com/article/117361]

- Antimicrobial Activity of Naphthyridine Derivatives. (2021). Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623067/]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Pharmaceuticals. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11206771/]

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes. [URL: https://www.mdpi.com/2227-9717/10/10/2054]

- Pal, D. K., et al. (2019). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences. [URL: https://www.researchgate.

- The Diverse Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Researchers. Benchchem. [URL: https://www.benchchem.

- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [URL: https://www.researchgate.net/publication/284164627_18-Naphthyridine_Derivatives_A_Review_of_Multiple_Biological_Activities]

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [URL: https://www.mdpi.com/2227-9717/10/10/2054]

- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). Antibiotics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8700057/]

- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2020). The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c00030]

- Al-Romaizan, A. N., et al. (2020). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. International Journal of Pharmaceutical Research. [URL: https://www.researchgate.net/publication/348074906_Novel_18-Naphthyridine_Derivatives_Design_Synthesis_and_in_vitro_screening_of_their_cytotoxic_activity_against_MCF7_cell_line]

- Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (2020). Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00713]

- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2020). Materials. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072465/]

- 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/naphthyridines/1,8-naphthyridines.shtm]

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]

- 9. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Toxicity Profile of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine

Abstract

This technical guide provides a comprehensive overview of the anticipated safety and toxicity profile of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine, a heterocyclic compound with potential applications in drug discovery and development. Given the limited publicly available experimental data on this specific molecule, this document synthesizes information from the broader class of 1,8-naphthyridine derivatives, structurally related compounds, and established toxicological principles to construct a predictive safety profile. It outlines a strategic, tiered approach to the experimental validation of key toxicological endpoints, including acute toxicity, genotoxicity, cytotoxicity, and metabolic stability. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.

Introduction: The 1,8-Naphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,8-naphthyridine nucleus is a significant nitrogen-containing heterocyclic system that has garnered considerable interest from researchers due to its versatile biological activities.[1][2] This scaffold is a core component of numerous compounds with demonstrated therapeutic potential, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[1][3] The biological pluripotency of 1,8-naphthyridine derivatives underscores the importance of a thorough and early assessment of their safety and toxicity profiles to identify promising drug candidates and mitigate potential risks.

This compound incorporates two key structural features: the biologically active 1,8-naphthyridine core and a trifluoromethyl group. The trifluoromethyl moiety is frequently introduced into drug candidates to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to target proteins. However, the introduction of fluorine can also alter the toxicological profile of a molecule. Therefore, a comprehensive evaluation of this specific derivative is imperative.

Physicochemical Properties and In Silico ADMET Prediction

A preliminary assessment of a compound's drug-likeness and potential toxicological liabilities can be achieved through in silico modeling. These computational tools provide valuable first-pass information to guide subsequent experimental work.

| Property | Predicted Value/Classification | Implication for Safety and Toxicity |

| Molecular Weight | 212.17 g/mol | Compliant with Lipinski's Rule of Five, suggesting good oral bioavailability. |

| LogP (Octanol-Water Partition Coefficient) | ~2.5-3.0 (Estimated) | Moderate lipophilicity, suggesting good membrane permeability but also potential for bioaccumulation. |

| Hydrogen Bond Donors | 0 | Low potential for forming hydrogen bonds as a donor. |

| Hydrogen Bond Acceptors | 2 (N atoms) | Moderate potential for forming hydrogen bonds as an acceptor. |

| Ames Mutagenicity | Prediction Warranted | The presence of an aromatic heterocyclic system necessitates experimental evaluation. |

| Carcinogenicity | Prediction Warranted | Dependent on genotoxic potential and other factors. |

| Hepatotoxicity | Prediction Warranted | A common liability for nitrogen-containing heterocycles. |